HtpG protein

ATPase kinetics enzyme comparison Hsp90 chaperone cycle

HtpG (High-temperature protein G) is the Escherichia coli ortholog of the Hsp90 molecular chaperone family, a highly conserved, ATP-dependent dimeric chaperone that facilitates late-stage protein folding, remodeling, and stabilization of client proteins. First characterized by Nadeau et al.

Molecular Formula C25H39N3O5
Molecular Weight 0
CAS No. 134548-76-8
Cat. No. B1178626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHtpG protein
CAS134548-76-8
SynonymsHtpG protein
Molecular FormulaC25H39N3O5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HtpG Protein (CAS 134548-76-8): Baseline Characteristics and Supplier-Independent Procurement Rationale


HtpG (High-temperature protein G) is the Escherichia coli ortholog of the Hsp90 molecular chaperone family, a highly conserved, ATP-dependent dimeric chaperone that facilitates late-stage protein folding, remodeling, and stabilization of client proteins [1]. First characterized by Nadeau et al. (1993), HtpG is a 71.4 kDa cytoplasmic protein that functions as a homodimer with inherent ATPase activity and the capacity to suppress aggregation of denatured proteins in vitro [2]. Unlike eukaryotic Hsp90s, HtpG lacks the N-terminal charged linker domain and the C-terminal MEEVD pentapeptide motif required for TPR-domain co-chaperone binding, making it a simplified model system for studying the core Hsp90 chaperone cycle [3].

Why HtpG Protein Cannot Be Replaced by Generic Hsp90 Homologs in Bacterial Chaperone and Inhibitor Selectivity Studies


Despite sharing the three-domain architecture of the GHKL ATPase family, HtpG diverges substantially from eukaryotic Hsp90 isoforms (yeast Hsp82, human HSP90α/β, Grp94, Trap1) along multiple functional and structural axes that directly affect experimental outcomes. HtpG exhibits a fundamentally different ATPase rate, pH-sensing mechanism, conformational cycle, thermal oligomerization threshold, and co-chaperone repertoire compared to human and yeast Hsp90s [1][2]. The 42% amino acid sequence identity to human Hsp90, absence of the charged linker and C-terminal MEEVD motif, and substitution of a single histidine (H255) at the NTD/MD interface create quantifiable differences that render inter-species substitution scientifically invalid without explicit validation [3]. Below we present the quantitative evidence that defines where and by how much HtpG differs from its closest commonly used analogs.

HtpG Protein vs. Eukaryotic Hsp90 Homologs: Head-to-Head Quantitative Differentiation Evidence


ATPase Turnover Rate: HtpG kcat Is 47-Fold Lower Than Yeast Hsp82 and 3.3-Fold Lower Than Human Hsp90

In a seminal comparative study, Nadeau et al. (1993) purified the Hsp90 homologs from E. coli (HtpG), S. cerevisiae (Hsp82), rat, and human sources to homogeneity and measured ATPase kcat values under identical in vitro conditions. HtpG hydrolyzes ATP with a kcat of 3 min⁻¹, which is 47-fold slower than yeast Hsp82 (kcat = 140 min⁻¹) and 3.3-fold slower than human Hsp90 (kcat = 10 min⁻¹); rat Hsp90 is even slower at 0.6 min⁻¹ [1]. This order-of-magnitude difference in basal ATPase rate means HtpG is the slowest characterized Hsp90 homolog, directly impacting the experimental detection window in ATPase inhibition screening and mechanistic studies of the chaperone cycle [1].

ATPase kinetics enzyme comparison Hsp90 chaperone cycle

pH-Dependent ATPase Regulation: HtpG Exhibits a Biphasic pH-Response Absent in Hsp82, Grp94, and Trap1

Jin et al. (2017) demonstrated that HtpG ATPase activity is dramatically pH-dependent, displaying a bell-shaped activity profile across pH 5.1–9.3, whereas yeast Hsp82, Grp94 (ER-resident Hsp90), and Trap1 (mitochondrial Hsp90) show minimal or no pH-dependent ATPase variation [1]. The mechanism is traced to a single histidine residue (H255) unique to bacterial Hsp90 that forms a conformation-specific electrostatic salt bridge with the ATP γ-phosphate exclusively in the catalytically inactive open state. Linkage analysis quantified the H255-ATP salt bridge energetic contribution at 1.5 kcal/mol toward the closure energy barrier, and the salt bridge is structurally asymmetric—only one per dimer controls ATPase activation [1]. The H255A mutant abolishes the pH dependence and increases kcat by approximately 4-fold at neutral pH, confirming the energetic isolation of this regulatory element [1].

pH regulation allosteric mechanism ATPase modulation conformational energetics

Nucleotide-Dependent Conformational Change Magnitude: HtpG Domain Rearrangements Are Far More Dramatic Than Yeast Hsp90

Shiau et al. (2006) determined crystal structures of full-length HtpG in nucleotide-free, AMPPNP-bound, and ADP-bound states and showed that each state adopts a 'completely distinct' conformation by electron microscopy [1]. The conformational changes induced by nucleotide binding in HtpG were described as 'far more dramatic compared with the previously published findings with yeast Hsp90' in the Nature Reviews Molecular Cell Biology highlight of this work [2]. In the nucleotide-free apo state, HtpG forms an extended V-shaped cleft where hydrophobic surfaces are exposed; upon ADP binding, these hydrophobic elements converge and shield each other from solvent in a highly compact closed state [1]. Solution SAXS studies by Krukenberg et al. (2008) further demonstrated that nucleotide-free HtpG in solution adopts a more extended conformation than observed in the crystal, and upon AMPPNP addition, it exists in equilibrium between open and closed states, providing a conformational plasticity not captured in the yeast Hsp90 crystal structures [3].

conformational dynamics electron microscopy SAXS crystallography nucleotide regulation

Self-Oligomerization Thermal Threshold: HtpG Requires a 15°C Higher Temperature for Oligomeric Transition Than Human Hsp90α

Nemoto et al. (2004) directly compared the self-oligomerization transition temperatures of full-length human Hsp90α and bacterial HtpG. Human Hsp90α transitions to oligomeric forms at 45°C, whereas HtpG requires a significantly higher temperature of 60°C to undergo the same transition [1]. This self-oligomerization is functionally coupled to client protein binding and substrate solubilization; in substrate protection assays, HtpG prevents precipitation of denatured client proteins only when oligomerized at 65–70°C [1]. The higher thermal threshold of HtpG makes it uniquely suited for studying chaperone-client interactions under heat stress conditions that would cause premature oligomerization and altered binding behavior in human Hsp90 [1].

thermal stability self-oligomerization client binding holdase activity

Sequence and Structural Divergence: HtpG Is Only 42% Identical to Human Hsp90 and Lacks the Charged Linker and C-Terminal MEEVD Co-Chaperone Docking Motif

HtpG shares only 42% amino acid sequence identity with human Hsp90 proteins, compared to yeast Hsp90 which is 60% identical to human Hsp90α [1]. At the structural level, HtpG lacks two defining features of eukaryotic cytosolic Hsp90s: the charged linker region connecting the N-terminal and middle domains, and the C-terminal MEEVD pentapeptide that serves as the docking site for tetratricopeptide repeat (TPR) domain co-chaperones including Hop/Sti1, PP5, CHIP, FKBP51, FKBP52, and cyclophilin-40 [2]. Louvion et al. (1996) confirmed that the charged domain and MEEVD motif are 'absent from HtpG, the E. coli homologue of Hsp90' [2]. This structural divergence carries practical experimental consequences: HtpG cannot interact with the canonical eukaryotic co-chaperone toolkit, and conversely, bacterial Hsp90 function depends on collaboration with the DnaK (Hsp70) chaperone system rather than the eukaryotic Hsp70/Hop/Hsp90 cascade [3].

sequence identity structural divergence co-chaperone binding phylogenetic distance

Tag-Free Recombinant Expression: HtpG Is Available as Untagged, Full-Length E. coli-Expressed Protein Minimizing Functional Interference

Commercially available recombinant HtpG protein (CAS 134548-76-8) is produced in an E. coli expression system and purified without affinity tags, preserving the full-length sequence from amino acids 1 to 624 with a molecular weight of approximately 71.4 kDa . This tag-free format eliminates potential interference from His-tags, GST, or other fusion partners with HtpG's native dimerization interface, ATP binding pocket, and client protein interaction surfaces—concerns that are particularly relevant given HtpG's documented conformational sensitivity to the N-terminal domain state [1]. By contrast, many eukaryotic Hsp90 commercial preparations retain purification tags or are expressed in heterologous systems (baculovirus, mammalian cells) that introduce post-translational modifications (e.g., phosphorylation on serine/threonine residues) known to modulate Hsp90 function [1]. The E. coli expression of HtpG ensures the protein is free of eukaryotic post-translational modifications, providing a biochemically defined chaperone with baseline activity matching the primary literature kcat value of 3 min⁻¹ and KM for ATP of ~500 μM [1][2].

recombinant protein tag-free purification procurement specification functional assay

Optimal Scientific and Industrial Application Scenarios for HtpG Protein (CAS 134548-76-8)


Hsp90 ATPase Inhibitor Screening with a Built-In pH-Gated Orthogonal Validation Control

HtpG's unique pH-dependent ATPase activity, which is absent in yeast Hsp82, Grp94, and Trap1, enables a dual-validation inhibitor screening workflow. Compounds identified as hits in a primary HtpG ATPase inhibition screen can be rapidly counter-screened at pH 9.3 versus pH 6.6, where the H255-ATP salt bridge is respectively broken or formed. A true ATP-competitive inhibitor should show differential potency depending on the H255 salt bridge status, providing an internal mechanistic validation without requiring a separate protein isoform [1]. By contrast, an inhibitor showing identical IC₅₀ at both pH extremes is likely acting through non-specific aggregation or assay interference. The 1.5 kcal/mol energetic contribution of the H255-ATP salt bridge provides a quantitative framework for interpreting pH-dependent shifts in inhibitor potency [1].

Structural Biology of the Full Chaperone Cycle via Cryo-EM and Single-Molecule FRET

HtpG's dramatically larger nucleotide-dependent conformational changes compared to yeast Hsp90, confirmed by X-ray crystallography, electron microscopy, and SAXS, make it the superior Hsp90 homolog for capturing discrete structural states along the chaperone cycle [1][2]. The apo (open V-shaped cleft), AMPPNP-bound (equilibrium between open and closed states), and ADP-bound (highly compact closed state) conformations are 'completely distinct,' with inter-domain displacements exceeding those observed in yeast Hsp90 [2]. This property is particularly advantageous for single-molecule FRET studies, where the mechanochemical ratchet mechanism of HtpG (strongly nucleotide-controlled N-terminal dynamics) produces a higher signal-to-noise ratio than the more stochastic conformational fluctuations of yeast Hsp90 [3].

Bacterial Stress Biology and DnaK-Coupled Protein Remodeling Reconstitution

HtpG is the only appropriate Hsp90 homolog for in vitro reconstitution of the bacterial proteostasis network, because it functions synergistically with the DnaK (Hsp70) chaperone system rather than the eukaryotic Hsp70/Hop/Hsp90 cascade. Genest et al. (2011) demonstrated that HtpG stimulates luciferase reactivation by 1.6-fold above the DnaK system alone in an ATP- and DnaJ-dependent manner, establishing the minimal bacterial chaperone module [1]. Attempting this reconstitution with yeast or human Hsp90 would fail because these eukaryotic chaperones lack the DnaK interaction interface and require TPR-domain co-chaperones (Hop/Sti1) that bind the MEEVD motif absent from HtpG [2]. Researchers studying bacterial virulence, heat shock response in proteobacteria, or HtpG as a drug target in pathogenic bacteria (e.g., Mycobacterium tuberculosis, Borrelia burgdorferi) must use HtpG to obtain mechanistically interpretable results [1].

High-Temperature Chaperone Activity Assays for Industrial Enzyme Stabilization

HtpG's 15°C-higher oligomerization threshold (60°C) relative to human Hsp90α (45°C) uniquely positions it for heat-stress chaperone assays relevant to industrial biocatalysis [1]. In substrate protection experiments, HtpG remains dimeric and non-aggregating up to 60°C and only transitions to its oligomeric, client-protective holdase state at 65–70°C—temperatures at which human Hsp90α has already oligomerized and begun uncontrolled aggregation [1]. This thermo-resilience makes HtpG the chaperone of choice for screening thermostable enzyme formulations, studying protein aggregation under process-relevant heat conditions, and engineering heat-inducible chaperone systems where controlled thermal activation is required [1].

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